JG-231

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

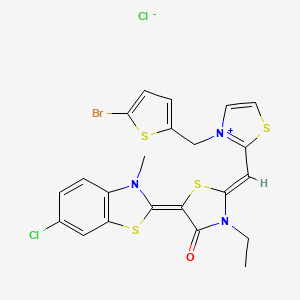

JG-231は、熱ショックタンパク質70(Hsp70)の阻害剤として機能する合成低分子です。JG-98の類似体であり、特にHsp70とBAG3の相互作用を阻害することにより、顕著な抗癌効果を示しています。 この化合物は、トリプルネガティブ乳がん(TNBC)細胞の増殖を阻害する可能性について研究されています .

準備方法

JG-231の合成は、適切なベンゾチアゾールおよびロダシアニン誘導体から開始されるいくつかのステップを伴います。合成経路には通常、以下が含まれます。

ベンゾチアゾールコアの形成: これは、適切なアルデヒドと2-アミノチオフェノールを酸性条件下で反応させてベンゾチアゾール環を形成することを含みます。

ロダシアニン部分の導入: このステップは、一連の縮合反応によってベンゾチアゾールコアをロダシアニン誘導体と結合させることを含みます。

最終的な修飾:

This compoundの工業生産方法は、主に研究目的で使用されているため、十分に文書化されていません。 合成は、標準的な有機合成技術と適切な反応条件を使用してスケールアップできます。

化学反応の分析

JG-231は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体に変換できます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元されて、還元された誘導体を形成できます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化ベンゾチアゾール誘導体を生成する可能性がある一方で、還元は還元されたロダシアニン誘導体を生成する可能性があります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

In Vivo Efficacy Against Prostate Cancer

In a study investigating neuroendocrine prostate cancer (NEPC), JG-231 was shown to limit tumor growth significantly. The compound enhances the degradation of N-Myc through a mechanism involving STUB1-mediated ubiquitination. This study demonstrated that treatment with this compound not only reduced NEPC tumor size but also improved the efficacy of Aurora Kinase A inhibitors .

Breast Cancer Xenograft Models

This compound has been evaluated in MDA-MB-231 breast cancer xenograft models, where it demonstrated a reduction in tumor burden at a dosage of 4 mg/kg administered intraperitoneally. The compound was found to effectively target HSP70, indicating its potential as an anti-cancer therapeutic .

Combination Therapy with Androgen Deprivation Treatments

Research has shown that when combined with enzalutamide, an androgen receptor antagonist, this compound can resensitize resistant prostate cancer cells to treatment. The combination therapy resulted in a notable decrease in tumor growth compared to either agent used alone, highlighting the synergistic effects of HSP70 inhibition alongside traditional therapies .

Data Tables

Potential for Immunotherapy Enhancement

Recent findings suggest that this compound may also enhance the efficacy of immunotherapies by modulating immune responses within tumors. In preclinical models, combining this compound with checkpoint inhibitors significantly reduced primary tumor growth and metastasis compared to controls . This dual action could potentiate the effectiveness of immunotherapeutic strategies in treating resistant tumors.

作用機序

JG-231は、Hsp70とBAG3の相互作用を阻害することによってその効果を発揮します。Hsp70は、タンパク質のフォールディングとストレス誘発損傷からの保護に関与する分子シャペロンです。BAG3は、Hsp70の活性を調節するコシャペロンです。この相互作用を阻害することにより、this compoundは癌細胞のアポトーシスを誘導し、腫瘍の増殖を阻害します。 この化合物は、Hsp70のATPアーゼドメインを標的とし、ATPの加水分解とそれに続くシャペロン活性を発揮するために必要なコンフォメーション変化を阻害します .

類似化合物との比較

JG-231は、次のような他のHsp70阻害剤と類似しています。

JG-98: 類似の抗癌特性を持つ、this compoundの以前の類似体。

MKT-077: Hsp70ファミリーの別のメンバーであるモータリンを阻害することが知られている、水溶性ロダシアニン色素アナログ。

VER-155008: 腫瘍タンパク質を不安定化させ、アポトーシスを誘導することによってHsp70を阻害するATPアナログ .

This compoundは、その類似体と比較して、安定性と効力が向上している点が特徴です。 この化合物は、より優れた薬物動態特性と特定の癌細胞株に対する高い活性を示しています .

特性

CAS番号 |

1627126-59-3 |

|---|---|

分子式 |

C22H18BrCl2N3OS4 |

分子量 |

619.45 |

IUPAC名 |

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |

InChI |

InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+; |

InChIキー |

LFKCNIBJPYBMOM-QPNALZDCSA-M |

SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JG231; JG 231; JG-231 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。